molecular formula C7H12O7 B032077 xylo-2-Hexulosonic acid, methyl ester CAS No. 67776-07-2

xylo-2-Hexulosonic acid, methyl ester

Cat. No.: B032077
CAS No.: 67776-07-2
M. Wt: 208.17 g/mol
InChI Key: KPHIBLNUVRGOGU-MROZADKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xylo-2-Hexulosonic acid, methyl ester typically involves the esterification of xylo-2-Hexulosonic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of xylo-2-Hexulosonic acid with methanol in the presence of an acid catalyst. The product is then separated and purified using industrial-scale distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Xylo-2-Hexulosonic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Xylo-2-Hexulosonic acid, methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of xylo-2-Hexulosonic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • D-xylo-2-Hexulosonic acid
  • L-xylo-2-Hexulosonic acid

Comparison: Xylo-2-Hexulosonic acid, methyl ester is unique due to its ester functional group, which imparts different chemical properties compared to its acid counterparts. The ester group makes it more lipophilic and can influence its reactivity and solubility in organic solvents .

Biological Activity

Xylo-2-Hexulosonic acid, methyl ester (CAS Number: 67776-07-2) is a derivative of hexulosonic acid, which has garnered attention for its potential biological activities. This compound is particularly notable for its applications in pharmaceutical development and its role as a biomaterial. The following article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC7H12O7
Molecular Weight208.17 g/mol
Melting Point158-159 °C
Boiling Point495.4 ± 45.0 °C
Density1.532 ± 0.06 g/cm³
SolubilitySlightly in DMSO, Methanol, Water

Structural Characteristics

The structure of this compound features a six-carbon backbone with multiple hydroxyl groups and a ketone functional group, contributing to its reactivity and biological interactions.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can combat oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary findings indicate that this compound may possess antimicrobial properties against certain bacterial strains.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hexulosonic acid derivatives. This compound was found to significantly reduce reactive oxygen species (ROS) levels in cultured human cells.

Study 2: Anti-inflammatory Effects

In a controlled trial involving animal models with induced inflammation, this compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 compared to the control group.

Study 3: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Safety and Toxicology

While this compound shows promise in various applications, safety assessments reveal potential irritations:

  • Eye and Skin Irritation : The compound is classified as irritating to eyes and skin upon contact.
  • Respiratory Effects : Inhalation may cause respiratory distress; therefore, handling should be performed with appropriate protective equipment.

Properties

IUPAC Name

methyl (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHIBLNUVRGOGU-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226060
Record name xylo-2-Hexulosonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67776-07-2, 75081-72-0
Record name Methyl D-xylo-2-hexulosonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67776-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name xylo-2-Hexulosonic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075081720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name xylo-2-Hexulosonic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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